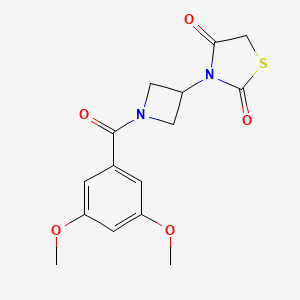

3-(1-(3,5-Dimethoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Pharmacological Evaluation

- Microwave Assisted Synthesis: A study explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents (Mistry & Desai, 2006).

Anti-hyperglycemic and Anti-hyperlipidemic Agents

- Thiazolidinedione Derivatives: Another study focused on the design, synthesis, and evaluation of novel thiazolidinedione derivatives as anti-hyperglycemic and anti-hyperlipidemic agents. The research indicated that these compounds had significant effects on lowering blood glucose and triglyceride levels, comparable to the standard drug pioglitazone, suggesting their potential use in diabetes management (Shrivastava et al., 2016).

Anti-inflammatory, Analgesic, and Anticonvulsant Activities

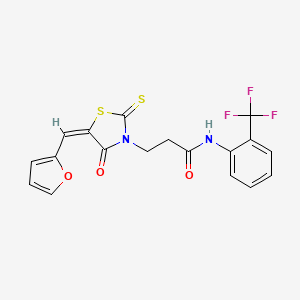

- Biological Activities of Benzofuran Derivatives: Research on novel benzofuran derivatives, including thiazolidin-4-ones and azetidin-2-ones, revealed significant anti-inflammatory, analgesic, and anticonvulsant activities. This study highlights the therapeutic potential of these compounds in treating inflammatory and neuropathic conditions (El-Sawy et al., 2014).

Antimicrobial Activity

- Thiazolidine-2,4-dione Carboxamide and Amino Acid Derivatives: Novel derivatives synthesized using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology demonstrated weak to moderate antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 3-(1-(3,5-Dimethoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .

Mode of Action

The compound interacts with its target, PPAR-γ, by binding to the E/F domain near the AF-2 region, also known as the ligand-binding domain . This binding activates the receptor, promoting targeted gene expression .

Biochemical Pathways

Upon activation of PPAR-γ, several biochemical pathways are affected. The compound exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .

Pharmacokinetics

In-silico adme studies of similar thiazolidin-2,4-dione derivatives have suggested that these compounds are drug-like, indicating good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The activation of PPAR-γ by 3-(1-(3,5-Dimethoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione leads to improved insulin sensitivity, making it potentially useful for the treatment of type 2 diabetes . Its antimicrobial and antioxidant actions suggest potential applications in the treatment of infections and oxidative stress-related conditions .

Propiedades

IUPAC Name |

3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-21-11-3-9(4-12(5-11)22-2)14(19)16-6-10(7-16)17-13(18)8-23-15(17)20/h3-5,10H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSBKDKNSWSSHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3,5-Dimethoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2451535.png)

![N-[1-(furan-2-yl)propan-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2451540.png)

![6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2451550.png)

![5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2451551.png)

![(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2451554.png)

![5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2451555.png)

![Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451556.png)